molecular formula C10H8N2O2S B063884 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one CAS No. 187653-50-5

3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one

Cat. No. B063884
M. Wt: 220.25 g/mol
InChI Key: PDLALKFKPJRMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. Also known as BTZO-1, this compound is a heterocyclic molecule that contains both benzothiazole and oxazolidinone moieties.

Mechanism Of Action

The mechanism of action of BTZO-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in the regulation of pH in the body. Additionally, BTZO-1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in signaling pathways involved in cell growth and division.

Biochemical And Physiological Effects

BTZO-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BTZO-1 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in the body. This suggests that BTZO-1 may have potential applications in the treatment of diseases that involve abnormal pH regulation, such as glaucoma.

Advantages And Limitations For Lab Experiments

One advantage of using BTZO-1 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BTZO-1 has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using BTZO-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving BTZO-1. One area of interest is the development of BTZO-1 derivatives with improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of BTZO-1 and its potential applications in the treatment of diseases such as glaucoma. Finally, BTZO-1 may have potential applications in materials science, and further research is needed to explore its use as a building block for the synthesis of novel materials.

Synthesis Methods

There are several methods for synthesizing BTZO-1, including the reaction of benzothiazole with ethyl oxazolidin-2-one-4-carboxylate and subsequent hydrolysis of the resulting compound. Another method involves the reaction of benzothiazole with 2-bromo-2-oxazoline followed by treatment with sodium hydroxide.

Scientific Research Applications

BTZO-1 has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTZO-1 has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BTZO-1 has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases. In materials science, BTZO-1 has been investigated for its potential as a building block for the synthesis of novel materials.

properties

CAS RN

187653-50-5

Product Name

3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H8N2O2S/c13-10-12(5-6-14-10)9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2

InChI Key

PDLALKFKPJRMPI-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C2=NC3=CC=CC=C3S2

Canonical SMILES

C1COC(=O)N1C2=NC3=CC=CC=C3S2

synonyms

2-Oxazolidinone,3-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

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